molecular formula C9H7FO3 B2846439 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 178374-98-6

6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2846439
CAS No.: 178374-98-6
M. Wt: 182.15
InChI Key: KCZDEYYVIJOTEC-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is a flavanone derivative, a class of flavonoids known for their aromatic properties and occurrence in various plants. This compound is characterized by its unique structure, which includes a 3,4-dihydro-2H-1-benzopyran-4-one skeleton with a fluorine atom at the 6th position and a hydroxyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with a suitable flavanone precursor, such as 6-fluoro-7-hydroxyflavanone.

  • Cyclization Reaction: The precursor undergoes cyclization under acidic conditions to form the benzopyran-4-one core.

  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming derivatives such as 6-fluoro-7-oxo-3,4-dihydro-2H-1-benzopyran-4-one.

  • Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group, yielding different hydroxylated derivatives.

  • Substitution: Substitution reactions can introduce various functional groups at different positions on the benzopyran-4-one core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Derivatives with additional carbonyl groups.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Compounds with various functional groups at different positions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

Medicine: This compound has shown promise in medicinal applications, particularly in the development of new drugs targeting various diseases. Its ability to modulate biological pathways makes it a candidate for therapeutic use.

Industry: In the industrial sector, this compound is used in the production of natural and synthetic flavors, fragrances, and colorants due to its aromatic properties.

Comparison with Similar Compounds

  • Flavanone: The parent compound without fluorine and hydroxyl substitutions.

  • 6-Hydroxyflavanone: Similar to the target compound but without the fluorine atom.

  • 7-Hydroxyflavanone: Similar to the target compound but with the fluorine atom at a different position.

Uniqueness: 6-Fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both fluorine and hydroxyl groups at specific positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

6-fluoro-7-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDEYYVIJOTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 15 mL vial was added 4-fluorobenzene-1,3-diol (500 mg, 3.9 mmol) and 3-chloropropanoic acid (424 mg, 3.9 mmol) and trifluoromethanesulfonic acid (2 mL). The mixture was heated to 80° C. and stirred at that temperature for 4 hour. The reaction was cooled and poured into water (10 mL). The product was extracted with ethyl acetate, dried over anhydrous Na2SO4, filtered, concentrated. To the dark red solid obtained was added sodium hydroxide (2 N, 5 mL) and the solution was let stirred at RT for 18 hours. The mixture was neutralized with 2 N HCl, extracted with EtOAc. The organic phase was dried over anhydrous Na2SO4, filtered, concentrated. The crude was used to next step without purification. 1H NMR (500 MHz, CDCl3, δ in ppm): 7.61 (1H, d, J=10.3 Hz), 6.56 (1H, d, J=3.1 Hz), 4.48 (2H, t), 2.78 (2H, t).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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